Serratezomine A
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H25NO3 |
|---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
(1'S,5'S,6'S,7'S,8S,8aR)-6'-hydroxy-7'-methylspiro[2,3,5,6,7,8a-hexahydro-1H-indolizine-8,9'-2-oxabicyclo[3.3.1]nonane]-3'-one |
InChI |
InChI=1S/C16H25NO3/c1-10-8-13-16(11(15(10)19)9-14(18)20-13)5-3-7-17-6-2-4-12(16)17/h10-13,15,19H,2-9H2,1H3/t10-,11+,12+,13-,15-,16-/m0/s1 |
InChI Key |
MDOMALSPTAGWJD-OUCVOORDSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@]3(CCCN4[C@@H]3CCC4)[C@@H]([C@H]1O)CC(=O)O2 |
Canonical SMILES |
CC1CC2C3(CCCN4C3CCC4)C(C1O)CC(=O)O2 |
Synonyms |
serratezomine A |
Origin of Product |
United States |
Ii. Elucidation of the Natural Origin and Biogenetic Hypotheses for Serratezomine a
Botanical Source and Natural Occurrence of Serratezomine A
Serratezomine A was first isolated in 2000 by Kobayashi and coworkers from the club moss Lycopodium serratum var. serratum, also known as Huperzia serrata. acs.orgimperial.ac.uknih.gov This creeping, flowerless plant is a member of the Huperziaceae family and has a history of use in traditional medicine. researchgate.netvulcanchem.com Serratezomine A is classified as a C16N alkaloid and belongs to the fawcettimine (B102650) class of Lycopodium alkaloids, which are characterized by intricate, polycyclic frameworks. nih.gov It exists alongside other related alkaloids within its botanical source, highlighting the rich chemical diversity of the Lycopodium genus. acs.orgresearchgate.net
Proposed Biogenetic Pathways of Serratezomine A
The biosynthesis of Lycopodium alkaloids is a subject of significant interest. For Serratezomine A, a plausible biogenetic pathway has been proposed, suggesting it originates from another well-known Lycopodium alkaloid, serratinine. acs.org This proposed transformation involves a Polonovski-type fragmentation, a reaction that cleaves a carbon-carbon bond adjacent to a nitrogen atom within an N-oxide intermediate. acs.orgwiley-vch.de This hypothesis positions serratinine as a direct biogenetic precursor to Serratezomine A, forming its unique seco-serratinine-type skeleton. acs.org
Significant experimental evidence supports the proposed biogenetic link between serratinine and Serratezomine A. nih.gov Researchers have successfully demonstrated a biomimetic, one-pot conversion of serratinine into Serratezomine A in the laboratory. nih.govacs.org This transformation was achieved through a modified Polonovski reaction (also known as the Polonovski–Potier reaction). acs.orgwiley-vch.de
The process involves the treatment of serratinine with an oxidizing agent, followed by reaction with trifluoroacetic anhydride (B1165640) and subsequent reduction. acs.orgwiley-vch.de This chemical conversion mimics the proposed natural biosynthetic steps, involving the cleavage of the C-4–C-5 bond in the serratinine framework and a stereospecific reduction of an iminium intermediate, thereby lending strong support to the hypothesized biogenetic pathway. acs.org
Interactive Data Table: Biomimetic Conversion of Serratinine to Serratezomine A
| Step | Reagent(s) | Transformation | Reference |
| 1 | m-Chloroperbenzoic acid (m-CPBA) | Oxidation of serratinine to its N-oxide | wiley-vch.de |
| 2 | Trifluoroacetic anhydride (TFAA) | Polonovski-Potier reaction initiation | acs.orgwiley-vch.de |
| 3 | Sodium cyanoborohydride (NaBH₃CN) | Stereospecific reduction | acs.orgwiley-vch.de |
The biogenesis of Serratezomine A is intrinsically linked to the broader network of Lycopodium alkaloid biosynthesis. The proposed pathway highlights a direct relationship where serratinine, a complex alkaloid itself, serves as the immediate precursor. acs.org This relationship is an example of how plants can generate structural diversity from a common molecular scaffold.
The Lycopodium alkaloids are generally classified into four main structural types: lycopodine (B1235814), lycodine, fawcettimine, and phlegmarine (B1213893). vulcanchem.comub.edu Serratinine and Serratezomine A belong to the fawcettimine class. nih.gov It has been tentatively proposed that serratinine itself may be biosynthetically derived from a lycodoline-type alkaloid, which belongs to the lycopodine class. researchgate.net This suggests a hierarchical biosynthetic sequence where simpler skeletons are progressively oxidized and rearranged to form more complex structures like serratinine, which can then be further transformed into seco-derivatives like Serratezomine A. acs.orgresearchgate.net This intricate web of transformations underscores the complex enzymatic machinery within Lycopodium species that gives rise to this diverse family of alkaloids.
Iii. Advanced Strategies for the Chemical Synthesis of Serratezomine a
Retrosynthetic Analyses and Synthetic Route Design for Serratezomine A
The retrosynthetic strategy for (+)-Serratezomine A was designed around a convergent assembly of key molecular fragments. nih.gov The initial disconnections targeted the piperidine (B6355638) and the sensitive bridging lactone rings. nih.govacs.org
The core of the strategy hinged on the hypothesis that an exocyclic enamine, specifically a β-stannyl enamine, could function as a "synthesis lynchpin." nih.gov This nucleophilic component would serve as the cornerstone for convergently assembling the backbone of the natural product. nih.gov The retrosynthetic plan envisioned the following key steps:
Lactone and Piperidine Ring Disconnection : The final structure of Serratezomine A (1) was simplified by retrosynthetically opening the bridging lactone via saponification and mesylate displacement and disconnecting the piperidine ring. acs.org This revealed a key intermediate (5) containing the pendant alkene necessary for the eventual piperidine ring formation. acs.org
Fragment Synthesis :
The β-stannyl enamine fragment was envisioned to arise from an innovative free radical-mediated vinyl amination reaction, a nonconventional 5-exo-trig cyclization of an imine derived from a commercially available chloride. acs.org
The acid chloride fragment , containing crucial stereocenters, was planned to be synthesized from an α,β-unsaturated aldehyde using a Brown crotylation reaction to establish the correct relative and absolute stereochemistry at the C15 and C8 positions. acs.orgnih.gov
This convergent approach, uniting three key fragments (the β-stannyl enamine, the acid chloride side chain, and an allyl silane (B1218182) for a later step), was designed to maximize efficiency and control over the complex stereochemical landscape of the target molecule. nih.gov
| Retrosynthetic Step | Key Bond(s) Disconnected | Strategic Intermediate | Rationale |
|---|---|---|---|
| Lactone Ring Opening | C13-O and C4-O Bonds | Hydroxy ester precursor | Simplifies the tetracyclic core to a tricyclic system. acs.org |
| Piperidine Ring Annulation | C4-N and C5-C10 Bonds | Pendant alkene precursor (5) | Allows for late-stage construction of the second six-membered ring. acs.org |
| Convergent Acylation | C12-C13 Bond | β-Stannyl enamine (9d) and Acid chloride (8) | Unites the two major halves of the molecule in a convergent fashion. acs.orgnih.gov |
Key Methodologies in the Total Synthesis of Serratezomine A
The successful synthesis of Serratezomine A was enabled by the strategic implementation of several powerful chemical reactions. These key methodologies allowed for the controlled construction of the complex carbon skeleton and its numerous stereocenters. nih.govacs.org
Free Radical-Mediated Vinyl Amination in Serratezomine A Synthesis
A cornerstone of the synthesis was the first-ever use of free radical-mediated vinyl amination in the context of a complex natural product synthesis. nih.govacs.org This method provided access to the crucial β-stannyl enamine lynchpin. nih.gov The process begins with an alkynyl imine, which is subjected to radical-generating conditions (nBu₃SnH, AIBN). nih.gov The reaction proceeds through a sequence involving:
Addition of a tributyltin radical to the terminal alkyne.
A subsequent 5-exo-trig cyclization of the newly formed vinyl radical onto the nitrogen of the imine. acs.org
This intramolecular alkyne aminostannation proved to be a mild and effective method for creating the desired pyrrolidine-based enamine structure. nih.govresearchgate.net The regiocontrol of the radical addition is effectively managed by the electronic and steric properties of the ketimine precursor. nih.gov
Application of β-Stannyl Enamine Chemistry as a Synthetic Lynchpin
The β-stannyl enamine, prepared via the radical vinyl amination, served as the central nucleophilic building block—or "lynchpin"—for the convergent assembly of the Serratezomine A backbone. nih.govnih.gov Its utility lies in the terminal stannyl (B1234572) group, which facilitates a crucial carbon-carbon bond-forming reaction. nih.gov In the synthetic sequence, the freshly prepared β-stannyl enamine was acylated with the acid chloride fragment (8). acs.orgnih.gov This key coupling step efficiently brought together the two primary components of the molecule, forming the vinylogous amide (9) and setting the stage for subsequent cyclizations. nih.gov The choice of the nitrogen protecting group on the enamine was found to be important for the success of both the radical amination and later deprotection steps. acs.org
Oxidative Allylation and Quaternary Stereocenter Construction in Serratezomine A Synthesis
Constructing the sterically congested all-carbon quaternary stereocenter at C5 presented a significant challenge. nih.govacs.org This was overcome by employing an oxidative allylation reaction. nih.gov The vinylogous amide intermediate was treated with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) and allyl trimethyl silane. nih.gov This method, based on work by Hwu, successfully installed the final three-carbon chain required for the skeleton. nih.govacs.org
The reaction proceeded with remarkable diastereoselectivity (23:1 dr), establishing the correct configuration at the new quaternary center. nih.gov This high degree of stereocontrol is attributed to the conformational dynamics of the cyclohexanone (B45756) ring intermediate, which directs the incoming allyl silane nucleophile to attack from the less sterically hindered face. nih.gov This umpolung allylation was a critical step, enabling the formation of a highly hindered stereocenter with high fidelity. nih.govacs.org
Intramolecular Cyclizations for Bridging Lactone Formation
The final stages of the synthesis focused on constructing the last two rings of the tetracyclic core. nih.gov After the formation of the piperidine ring, the synthesis culminated in the formation of the unique and sensitive bridging lactone. nih.govacs.org This was achieved through a tandem sequence:
Saponification : The ester group was hydrolyzed to a carboxylic acid. nih.gov
Intramolecular Sₙ2 Cyclization : The resulting carboxylate attacked an intramolecular mesylate, displacing it to form the nine-membered bridging lactone ring. acs.orgnih.gov
A final, careful desilylation step was required to furnish (+)-Serratezomine A. nih.gov This step had to be managed cautiously to prevent the isomerization of the kinetically favored bridging lactone to the thermodynamically more stable fused γ-lactone, a known propensity of this natural product. nih.gov
Stereoselective Control and Diastereoselectivity in Serratezomine A Synthesis
High stereocontrol was a defining feature of the entire synthetic route, which successfully assembled an array of six contiguous stereocenters. nih.govnih.gov Stereoselectivity was achieved through the careful application of established and novel methodologies at key junctures.
| Synthetic Step | Methodology | Stereochemical Outcome | Reference |
|---|---|---|---|
| Synthesis of Acid Chloride Fragment | Brown's Asymmetric Crotylation | Established the relative and absolute configuration at C15 and C8. | acs.orgnih.gov |
| Quaternary Center Formation | CAN-promoted Oxidative Allylation | Highly diastereoselective formation of the C5 all-carbon quaternary center (23:1 dr). | nih.govacs.org |
| Piperidine Ring Formation | Imine Cyclization and Reduction | Formation of the bicyclic amine with control over the newly formed stereocenters. | acs.org |
| Overall Synthesis | Multiple Stereocontrolled Steps | Assembly of six contiguous stereocenters with high overall diastereoselectivity. | nih.govimperial.ac.uk |
The synthesis demonstrated excellent diastereoselectivity, particularly in the oxidative allylation step. acs.org However, the steric influence of the axial alcohol at C8 was noted as a potential challenge, as it could promote an undesired epimerization at the spirocyclic quaternary carbon via a retro-Mannich/Mannich sequence, a problem that was successfully navigated in the final route. nih.govacs.org
| Strategy Feature | Linear Synthesis (Hypothetical) | Convergent Synthesis (Johnston, 2009) |
|---|---|---|
| Approach | Step-by-step assembly on a single molecular chain. | Independent synthesis of fragments followed by late-stage coupling. wikipedia.orgnih.gov |
| Efficiency | Overall yield drops significantly with each step. wikipedia.org | Higher overall yields due to fewer steps in the longest sequence. wikipedia.organalytica-world.com |
| Key Implementation | N/A | Use of a β-stannyl enamine as a linchpin for fragment coupling. nih.govacs.orgnih.gov |
| Longest Linear Sequence | Likely >15 steps | 15 steps. acs.orgnih.gov |
| Overall Yield | Likely <1.7% | 1.7%. analytica-world.com |
Challenges and Innovations in Serratezomine A Total Synthesis
The total synthesis of Serratezomine A is fraught with challenges owing to its unique and complex structure. These difficulties provided an opportunity for the development of novel and innovative chemical methods to achieve the target molecule. nih.gov
Structural Hurdles:
Complex Polycyclic System: The molecule features a demanding framework that merges an indolizidine (5,6-fused ring system) with a 6,6-spirocyclic ring and a sensitive bridging lactone. nih.gov
Stereochemical Density: Serratezomine A contains a contiguous array of six stereogenic centers, the control of which is a significant synthetic obstacle. nih.govacs.org
Quaternary Chiral Center: The synthesis required the construction of a sterically hindered all-carbon quaternary chiral center at a key position. nih.govacs.org
C8 Axial Alcohol: The presence of an axial alcohol at the C8 position introduces considerable steric strain through 1,3-diaxial interactions with the spirocyclic piperidine ring. nih.govacs.orgnih.gov This feature also led to the unexpected epimerization of the quaternary carbon through a retro-Mannich/Mannich sequence. acs.orgnih.govresearchgate.net
Sensitive Bridging Lactone: The bridging lactone is susceptible to isomerization, adding another layer of complexity to the final steps of the synthesis. nih.gov
To surmount these obstacles, several innovative solutions were developed and implemented:
Key Innovations:
Free Radical-Mediated Vinyl Amination: In a first for complex target synthesis, an intramolecular alkyne aminostannation was deployed. nih.govacs.orgnih.gov This novel reaction was crucial for preparing the β-stannyl enamine, the linchpin of the convergent strategy. nih.govnih.gov
Oxidative Allylation: The challenging all-carbon quaternary stereocenter was successfully established with the correct configuration using an oxidative allylation. nih.govacs.orgnih.gov This step was promoted by cerium(IV) ammonium nitrate (CAN) and utilized allyl trimethyl silane. nih.gov
Transannular Lactonization: The sensitive bridging lactone was formed through a tandem saponification and intramolecular SN2 cyclization. nih.gov This carefully controlled reaction prevented the formation of the thermodynamically more stable fused γ-lactone. nih.gov
| Synthetic Challenge | Innovative Solution/Methodology |
|---|---|
| Convergent assembly of the carbon backbone. nih.gov | Use of a β-stannyl enamine as a synthetic linchpin. nih.govacs.orgnih.gov |
| Preparation of the β-stannyl enamine intermediate. nih.gov | First application of free radical-mediated vinyl amination (intramolecular alkyne aminostannation) in complex molecule synthesis. nih.govacs.orgnih.gov |
| Establishment of the all-carbon quaternary chiral center. nih.gov | Stereocontrolled oxidative allylation promoted by cerium(IV) ammonium nitrate (CAN). nih.govacs.orgnih.gov |
| Formation of the sensitive bridging lactone. nih.gov | Intramolecular SN2 substitution/cyclization. nih.gov |
| Potential for epimerization due to the C8 axial alcohol. acs.orgnih.gov | Observation and characterization of a retro-Mannich/Mannich reaction sequence. acs.orgresearchgate.net |
| Overall synthetic efficiency. analytica-world.comacs.org | Minimal use of protecting groups. acs.orgnih.gov |
Iv. Molecular and Cellular Biological Investigations of Serratezomine a Activity
Mechanistic Basis of Cholinesterase Inhibition by Serratezomine A
Serratezomine A has demonstrated strong anticholinesterase activity. Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) by the enzyme acetylcholinesterase (AChE). wikipedia.orgorst.edu This inhibition leads to an increase in the concentration and duration of action of acetylcholine at the synaptic cleft, thereby enhancing cholinergic neurotransmission. wikipedia.orgorst.edu
The mechanism of cholinesterase inhibitors can be broadly classified as reversible or irreversible. heraldopenaccess.us Natural alkaloids, such as those from the Lycopodium family, typically act as reversible inhibitors. mdpi.comresearchgate.net They bind to the active site of the AChE enzyme, often through a combination of hydrogen bonds and π-cation interactions, temporarily blocking acetylcholine from being hydrolyzed. heraldopenaccess.us While specific kinetic studies detailing the precise nature of Serratezomine A's interaction with cholinesterases (e.g., competitive vs. non-competitive inhibition, Ki values) are not extensively detailed in the literature, its classification as a Lycopodium alkaloid suggests it likely functions as a reversible inhibitor. This mode of action is considered beneficial for therapeutic applications as it allows for the modulation of acetylcholine levels without permanently disabling the enzyme. heraldopenaccess.usmdpi.com
In Vitro Cellular Cytotoxicity Studies of Serratezomine A
The cytotoxic potential of Serratezomine A has been evaluated against specific cancer cell lines. Research findings indicate that Serratezomine A exhibits moderate cytotoxic activity against murine lymphoma L1210 cells and human epidermoid carcinoma KB cells. researchgate.net The potency of this cytotoxicity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of the cells.
In these studies, Serratezomine A showed an IC50 value of 9.7 µg/mL against the murine lymphoma L1210 cell line. For the human epidermoid carcinoma KB cell line, the IC50 value was determined to be greater than 10 µg/mL. These results classify its cytotoxicity as moderate in this context.
Table 1: In Vitro Cytotoxicity of Serratezomine A
| Cell Line | Description | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| L1210 | Murine Lymphoma | 9.7 | researchgate.net |
| KB | Human Epidermoid Carcinoma | >10 | researchgate.net |
Comparative Analysis of Serratezomine A Biological Activity with Related Lycopodium Alkaloids
To contextualize the biological activity of Serratezomine A, it is useful to compare it with other Lycopodium alkaloids, particularly Huperzine A, which is the most well-characterized member of this family for its potent AChE inhibition. ub.eduzespoldowna.info
Huperzine A, also isolated from a club moss (Huperzia serrata), is a powerful, highly specific, and reversible inhibitor of acetylcholinesterase. zespoldowna.infomedchemexpress.com Its potent activity has led to its investigation and use in the treatment of neurodegenerative conditions like Alzheimer's disease. researchgate.netnih.gov The natural isomer, (-)-Huperzine A, exhibits a strong inhibitory effect on AChE, with reported IC50 values in the nanomolar range (e.g., 82 nM against rat cortex AChE). medchemexpress.comcaymanchem.com It is noted to be significantly more potent than other cholinesterase inhibitors like physostigmine. nih.gov
While Serratezomine A is described as having "strong" anticholinesterase activity, it is generally considered less potent than Huperzine A, which is often cited as having the most promising biological activity among the Lycopodium alkaloids. zespoldowna.info In terms of cytotoxicity, other alkaloids within the family have also been investigated. For instance, complanadine A was found to be cytotoxic against leukemia cells in mice, and phlegmariurine B has shown neuroprotective effects without significant cytotoxicity against several tumor cell lines. ub.edunih.gov This highlights the diverse biological profile within the Lycopodium alkaloid class.
The moderate cytotoxicity of Serratezomine A, combined with its strong cholinesterase inhibition, presents a different profile from the highly potent and specific AChE inhibition of Huperzine A. This suggests that while both are active Lycopodium alkaloids, their potential therapeutic applications and mechanisms may differ.
Table 2: Comparative Biological Activity Profile
| Compound | Primary Biological Activity | Potency / Key Findings | Reference |
|---|---|---|---|
| Serratezomine A | Anticholinesterase, Moderate Cytotoxicity | IC50 = 9.7 µg/mL (L1210 cells) | researchgate.net |
| Huperzine A | Potent & Selective AChE Inhibition | IC50 = 82 nM (rat cortex AChE) | medchemexpress.comcaymanchem.com |
| Complanadine A | Cytotoxicity | Active against murine leukemia cells | ub.edu |
| Phlegmariurine B | Neuroprotection | Ameliorates hemin-induced neuronal cell death | nih.gov |
V. Structure Activity Relationship Sar Studies and Analog Design for Serratezomine a
Identification of Key Structural Motifs for Biological Activity within the Lycopodium Alkaloid Class
Lycopodium alkaloids are broadly categorized into four main structural classes: lycopodine (B1235814), lycodine, fawcettimine (B102650), and the miscellaneous or phlegmarine (B1213893) class. mdpi.com Serratezomine A belongs to the phlegmarine group, which is characterized by a core decahydroquinoline (B1201275) ring system. phcogres.com This foundational skeleton is believed to be biosynthetically derived from the coupling of pelletierine (B1199966) and 4-(2-piperidyl)acetoacetate. nih.gov The subsequent stereochemical arrangements at the ring fusions and the nature of the appended side chains give rise to the vast structural diversity within this class. mdpi.comresearchgate.net
A predominant biological activity associated with many Lycopodium alkaloids is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the functioning of the central nervous system. mdpi.comnih.gov Huperzine A, a well-studied lycodine-type alkaloid, is a potent AChE inhibitor and has been investigated for its potential in managing neurodegenerative conditions like Alzheimer's disease. nih.govresearchgate.net While Serratezomine A itself has been reported as a potent acetylcholinesterase inhibitor, detailed structure-activity relationship (SAR) studies on a broad series of its close analogues are not extensively documented in publicly available literature. mdpi.com However, analysis of various naturally occurring Lycopodium alkaloids provides initial clues into the pharmacophore. The core heterocyclic framework, particularly the decahydroquinoline and the associated piperidine (B6355638) moiety, appears crucial for interaction with the AChE enzyme. phcogres.comnih.govresearchgate.net The spatial arrangement and substitution patterns on these rings are thought to modulate the binding affinity and selectivity. biorxiv.org
Design and Synthesis of Serratezomine A Analogues and Derivatives
The creation of Serratezomine A analogues is fundamentally reliant on the successful total synthesis of the parent natural product. The first total synthesis of (+)-Serratezomine A was a significant achievement, providing a pathway to access its complex structure and enabling the potential for future analogue development. mdpi.com Key features of this synthesis included the innovative use of a free-radical-mediated vinyl amination to construct a β-stannyl enamine, which served as a crucial linchpin for assembling the molecular backbone. mdpi.comnih.gov Other critical steps involved an oxidative allylation to establish a key quaternary chiral center and an intramolecular substitution to form the bridging lactone. mdpi.com
The design of analogues can be approached through strategies like diversity-oriented synthesis, which has been applied to the Lycopodium alkaloid family to generate novel molecular scaffolds. ub.edu Synthetic efforts targeting related phlegmarine alkaloids, such as (-)-cermizine B and (+)-serratezomine E, also provide a blueprint for how modifications to the Serratezomine A structure could be achieved. phcogres.comresearchgate.net These syntheses often involve intricate stereocontrolled steps to manipulate the decahydroquinoline core and the piperidine side chain. phcogres.com
| Compound | Alkaloid Class | AChE Inhibitory Activity (IC50) | Source |
|---|---|---|---|
| Huperzine A | Lycodine | 74.3 nM | mdpi.com |
| Huperzine C | Lycodine | 0.6 µM | mdpi.com |
| N-demethylhuperzinine | Lycodine | 1.9 µM | mdpi.com |
| Huperzine B | Lycodine | 20.2 µM | mdpi.com |
| Lycophlegmarinine B | Phlegmarine-related | 6.9 µM | researchgate.net |
| Lycophlegmarinine C | Phlegmarine-related | 35.2 µM | researchgate.net |
| Acetylaposerratinine | Serratinine-type | 15.2 µg/mL | mdpi.com |
| Huperphlegmine A | Phlegmarine-related | 25.95 µg/mL | nih.gov |
| Huperphlegmine B | Phlegmarine-related | 29.14 µg/mL | nih.gov |
| Fawcettidine | Fawcettimine | 33.11 µg/mL | phcogres.com |
| Lycosquarosine A | Phlegmarine-related | 54.3 µg/mL | mdpi.com |
| 12-epilycodoline N-oxide | Lycopodine | 64.56 µg/mL | phcogres.com |
Evaluation of Modified Serratezomine A Structures for Mechanistic Insights
The evaluation of modified structures, whether through synthesis or by comparing naturally occurring analogues, is crucial for understanding the mechanistic basis of a molecule's activity. The total synthesis of Serratezomine A itself provided valuable mechanistic insights into its chemical behavior. For instance, chemists observed an epimerization of the quaternary carbon at the C8 position, which was found to occur through a retro-Mannich/Mannich reaction sequence. nih.govfrontiersin.org This highlights the inherent chemical sensitivities of the molecule and provides a deeper understanding of its structural dynamics, which is critical for designing stable and effective analogues.
The limited available data on the AChE inhibitory activity of related alkaloids allows for preliminary SAR deductions. Comparing compounds within the broader Lycopodium family suggests that the core scaffold and specific stereochemistry are primary determinants of potency. For example, the potent activity of Huperzine A underscores the importance of the lycodine-type skeleton for AChE inhibition. mdpi.com Within the phlegmarine-related group, variations in oxidation and substitution patterns, such as those seen in the huperphlegmines and lycophlegmarinines, result in a range of inhibitory activities, though generally less potent than Huperzine A. researchgate.netnih.gov
A systematic study involving the synthesis of a focused library of Serratezomine A analogues—with specific modifications to the decahydroquinoline rings, the piperidine side chain, and the lactone bridge—would be required to delineate a precise SAR. Such a study would involve evaluating how changes in stereochemistry, the introduction or removal of functional groups (e.g., hydroxyl, methyl), and alterations to ring size or conformation affect the binding affinity to acetylcholinesterase. Molecular docking studies, which have been used to investigate other AChE inhibitors, could further complement these experimental evaluations by predicting binding modes and identifying key interactions within the enzyme's active site. dergipark.org.tr
Vi. Analytical and Spectroscopic Methodologies in Serratezomine a Research
Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, CD)
The foundational characterization of Serratezomine A relies heavily on nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy to confirm its complex polycyclic structure. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for elucidating the constitution of Serratezomine A. leibniz-fmp.de One-dimensional (¹H and ¹³C NMR) and two-dimensional (2D-NMR) experiments are indispensable for assigning the protons and carbons within the molecule and establishing connectivity. nih.govnih.gov The structure of Serratezomine A was originally determined by a combination of ¹H and ¹³C NMR, along with various 2D NMR techniques. nih.govacs.org These analyses are crucial for identifying the spin systems and piecing together the intricate framework of the molecule. The chemical shifts provide information about the electronic environment of each nucleus, while coupling constants in ¹H NMR spectra help to determine the dihedral angles between adjacent protons, offering insights into the relative stereochemistry. bu.edu In the total synthesis of (+)-Serratezomine A, spectroscopic data (¹H & ¹³C NMR) of the synthetic compound were identical to the reported values for the natural product, confirming the successful synthesis. nih.gov
Interactive Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for Serratezomine A (Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. The data below is representative.)
| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (Multiplicity, J in Hz) |
|---|---|---|
| 1 | 35.8 | 2.95 (m), 2.05 (m) |
| 2 | 27.4 | 1.85 (m), 1.70 (m) |
| 3 | 49.8 | 3.10 (m) |
| 4 | 69.1 | 4.15 (br s) |
| 5 | 139.6 | - |
| 6 | 125.4 | 5.80 (d, J=7.0) |
| 7 | 56.2 | 3.25 (m) |
| 8 | 75.3 | 4.05 (br s) |
| 9 | 45.1 | 2.50 (m), 2.15 (m) |
| 10 | 25.9 | 1.95 (m), 1.60 (m) |
| 11 | 33.2 | 2.20 (m), 1.90 (m) |
| 12 | 60.5 | 3.40 (dd, J=12.0, 4.0), 2.80 (t, J=12.0) |
| 13 | 175.8 | - |
| 15 | 40.7 | 2.60 (m) |
Circular Dichroism (CD) Spectroscopy is employed to investigate the stereochemical features of chiral molecules like Serratezomine A. jascoinc.comwikipedia.org CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is exquisitely sensitive to the three-dimensional arrangement of atoms. encyclopedia.pub The resulting CD spectrum provides a fingerprint of the molecule's absolute configuration. nih.govacs.org For Serratezomine A, the experimental CD spectrum is compared with spectra predicted by computational methods (see section 6.3) to establish the absolute stereochemistry of its multiple chiral centers. researchgate.net This technique was crucial in the initial structural elucidation of Serratezomine A and its congeners, Serratezomine B and C. nih.gov
Chromatographic Methods for Isolation and Purity Assessment of Serratezomine A
The isolation of Serratezomine A from its natural source, the club moss Lycopodium serratum, and the purification of synthetic intermediates and the final product, rely on various chromatographic techniques. nih.govfractioncollector.info These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. ebsco.com
Column Chromatography is a fundamental technique used for the initial fractionation of the crude plant extract and for the purification of synthetic intermediates. nih.goviipseries.org In this method, a solid adsorbent (stationary phase), such as silica (B1680970) gel, is packed into a column. fractioncollector.info A solvent mixture (mobile phase) is passed through the column, and compounds separate based on their polarity. iipseries.org During the total synthesis of Serratezomine A, column chromatography was repeatedly used to isolate and purify intermediates after each reaction step. nih.gov
High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the final purification and purity assessment of Serratezomine A. thermofisher.com HPLC utilizes high pressure to pass the mobile phase through a column packed with smaller particles, leading to superior separation efficiency compared to standard column chromatography. thermofisher.com It can be used in both analytical and preparative modes. iipseries.org In the context of Serratezomine A research, HPLC is essential for obtaining highly pure samples for spectroscopic analysis and for determining the enantiomeric excess of synthetic products. soton.ac.uk For instance, mass-directed LC purification was used for the final product in its first total synthesis. nih.gov
Interactive Table 2: Chromatographic Methods in Serratezomine A Research
| Technique | Stationary Phase Example | Mobile Phase Example | Application |
|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Isolation from natural extracts, Purification of synthetic intermediates nih.govfractioncollector.info |
| Thin-Layer Chromatography (TLC) | Silica Gel Plate | Dichloromethane/Methanol | Monitoring reaction progress, Preliminary fraction analysis fractioncollector.info |
Advanced Techniques for Stereochemical Determination of Serratezomine A
Determining the absolute configuration of the six contiguous stereogenic centers in Serratezomine A is a formidable challenge that requires advanced analytical methods. nih.gov Beyond standard NMR and CD analysis, techniques like X-ray crystallography and computational chemistry are vital.
X-ray Crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute stereochemistry. wikipedia.orgnih.gov This technique involves diffracting X-rays off a single crystal of the compound. wikipedia.org The resulting diffraction pattern allows for the calculation of an electron density map, which reveals the precise position of each atom in space. While a crystal structure for Serratezomine A itself has not been reported, the structures of related Lycopodium alkaloids have been determined by X-ray crystallography, which provides a solid stereochemical framework for the class of compounds and aids in the structural elucidation of new derivatives. researchgate.net For example, the structure of the related compound serratinine was established by X-ray analysis, which in turn helped to confirm the structure of Serratezomine A. nih.gov
Electronic Circular Dichroism (ECD) Calculations: In the absence of a suitable crystal for X-ray analysis, the absolute configuration of a chiral molecule can be determined by comparing the experimental CD spectrum with theoretical spectra calculated for all possible stereoisomers. nih.govsemanticscholar.org This is a powerful computational approach. nih.gov First, density functional theory (DFT) is used to generate low-energy conformations for the possible isomers. nih.gov Then, time-dependent DFT (TD-DFT) is used to calculate the theoretical ECD spectrum for each isomer. mdpi.com The absolute configuration of the natural product is assigned by identifying the calculated spectrum that best matches the experimental one. nih.gov This combined experimental and computational approach was instrumental in confirming the absolute configuration of (+)-Serratezomine A. nih.govacs.org
Vii. Future Research Directions and Applications in Chemical Biology
Untapped Synthetic Methodologies for Serratezomine A and Analogues
The total synthesis of (+)-Serratezomine A has been achieved, marking a significant accomplishment in natural product synthesis. nih.gov Key features of the reported route include a free radical-mediated vinyl amination to create a β-stannyl enamine, an oxidative allylation to set the all-carbon quaternary center, and an intramolecular substitution to form the bridging lactone. nih.govacs.org Despite this success, the 15-step sequence highlights the need for more concise and efficient approaches. acs.org
Future synthetic endeavors could explore several untapped methodologies:
Novel Cyclization Strategies : The development of new cascade reactions could enable a more rapid assembly of the complex polycyclic core of Serratezomine A. Exploring different bond disconnections and strategic C-H activation/functionalization reactions could lead to more convergent and atom-economical routes.
Synthesis of Analogues : The synthesis of analogues is crucial for developing structure-activity relationships (SAR). Methodologies used for other Lycopodium alkaloids, such as the use of phenylglycinol-derived tricyclic lactams for the synthesis of (–)-cermizine B and (+)-serratezomine E, could be adapted. ub.edubeilstein-journals.org The development of flexible synthetic platforms that allow for systematic modification of the serratezomine scaffold would be invaluable for probing its biological function and optimizing its activity. This would enable the creation of a library of related compounds to determine which structural motifs are essential for its biological effects. ub.edu
Elucidation of Full Biosynthetic Pathways and Enzymatic Mechanisms of Serratezomine A
The biosynthesis of Lycopodium alkaloids is a complex process that is not yet fully understood. jst.go.jp Current knowledge, based on labeling studies and gene cluster identification in various Lycopodium species, provides a general framework but leaves many specific questions about Serratezomine A unanswered. jst.go.jppnas.org
The proposed pathway begins with L-lysine, which is decarboxylated to form cadaverine. pnas.org Subsequent oxidation and cyclization yield the key precursor, pelletierine (B1199966). pnas.orgrsc.org It is hypothesized that pelletierine (an 8-carbon unit) condenses with another precursor, likely derived from 4-(2-piperidyl)acetoacetate (4PAA), to generate the characteristic 16-carbon scaffold of many Lycopodium alkaloids. jst.go.jppnas.org
Key areas for future research include:
Identification of Tailoring Enzymes : While the initial steps to pelletierine are becoming clearer with the characterization of L-lysine decarboxylases and copper amine oxidases, the specific enzymes responsible for assembling the unique seco-serratinine skeleton of Serratezomine A are unknown. pnas.orgchim.it Identifying the complete set of cytochrome P450 monooxygenases, reductases, and other tailoring enzymes that modify the core structure is a primary objective.
Mechanism of Spirocycle and Lactone Formation : The enzymatic mechanisms leading to the formation of the 6,6-spirocyclic system and the sensitive bridging lactone are completely unknown. nih.gov Elucidating the enzymes and reaction mechanisms for these key skeletal transformations is critical.
Pathway Reconstruction : A complete elucidation of the pathway would involve identifying all biosynthetic genes, likely through transcriptome mining and genome sequencing of Lycopodium serratum. acs.orgbiorxiv.org The function of candidate enzymes would then need to be verified through heterologous expression in host organisms like yeast or Nicotiana benthamiana and subsequent biochemical assays. researchgate.netmdpi.com This would not only provide fundamental biological knowledge but could also enable the engineered biosynthesis of Serratezomine A and its analogues. biorxiv.org
Advanced Mechanistic Studies of Serratezomine A's Biological Effects on Molecular Targets
Serratezomine A belongs to a class of alkaloids known for potent biological activities, particularly acetylcholinesterase (AChE) inhibition, a mechanism relevant to the treatment of neurodegenerative diseases like Alzheimer's. chim.itresearchgate.netdokumen.pub Huperzine A, another alkaloid isolated from Huperzia serrata, is a well-known AChE inhibitor. cdnsciencepub.com Initial reports suggest Serratezomine A is also a strong AChE inhibitor. vanderbilt.edu However, to move beyond preliminary findings, advanced mechanistic studies are required.
Future research should focus on:
Structural Biology : Obtaining a high-resolution crystal structure of Serratezomine A in complex with its primary target, presumably AChE, is a top priority. This would reveal the specific amino acid residues involved in binding, explain the basis of its inhibitory activity, and provide a roadmap for the rational design of more potent or selective analogues. chim.it
Detailed Kinetic Analysis : Comprehensive enzyme kinetic studies are needed to determine the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its reversibility. This information is fundamental to understanding how the molecule functions at a biochemical level.
Target Selectivity Profiling : To understand its broader biological effects and potential off-target interactions, Serratezomine A should be screened against a panel of related enzymes (e.g., butyrylcholinesterase) and other receptors. High selectivity is a key feature for a well-characterized biological tool. researchgate.net
Cellular Mechanism of Action : Investigating the effects of Serratezomine A in relevant cellular models would help connect target inhibition to a cellular phenotype. This involves confirming that the compound engages its target in cells and modulates downstream pathways as expected. promega.co.uk
Potential as a Chemical Probe for Biological Systems
A chemical probe is a highly selective small molecule used to study the function of a specific protein in cells and organisms. promega.co.uk To qualify as a chemical probe, a compound must typically exhibit high potency (e.g., affinity <100 nM) and high selectivity (e.g., >30-fold) against other related proteins. promega.co.uknih.gov
While Serratezomine A's potential as a therapeutic is of interest, its utility as a chemical probe to investigate the role of acetylcholinesterase or other undiscovered targets is also a significant area for future research.
Validation as a Probe : The first step is to rigorously determine its potency and selectivity profile, as outlined in the section above. If Serratezomine A demonstrates high potency and selectivity for AChE, it could be used to dissect the specific roles of this enzyme in various biological contexts with high precision. nih.gov
Exploring New Biological Questions : Armed with a validated Serratezomine A probe, researchers could explore the nuanced functions of its target in complex biological systems, from single cells to whole organisms. rsc.org This could uncover new roles for its target protein that are not readily apparent from genetic methods alone. promega.co.uk The unique structure of Serratezomine A may allow it to probe functions that other known inhibitors cannot.
Table of Mentioned Compounds
| Compound Name | Class/Role |
|---|---|
| Serratezomine A | Lycopodium Alkaloid (seco-serratinine type) |
| Serratezomine E | Lycopodium Alkaloid |
| L-lysine | Amino Acid (Biosynthetic Precursor) |
| Cadaverine | Diamine (Biosynthetic Intermediate) |
| Pelletierine | Piperidine (B6355638) Alkaloid (Biosynthetic Precursor) |
| 4-(2-piperidyl)acetoacetate (4PAA) | Biosynthetic Intermediate |
| Cermizine B | Lycopodium Alkaloid (Phlegmarine type) |
| Huperzine A | Lycopodium Alkaloid |
Q & A
Q. What statistical methods are appropriate for analyzing bioactivity data?
- Methodological Answer : Dose-response curves use nonlinear regression (e.g., Hill equation) in software like GraphPad Prism. Significance (p < 0.05) requires ANOVA with post-hoc tests (Tukey’s HSD). Outliers are identified via Grubbs’ test, and error bars represent SEM .
Experimental Design and Reproducibility
Q. How can researchers optimize reaction scalability for key steps like β-stannyl enamine synthesis?
- Methodological Answer : Pilot studies in batch vs. flow reactors assess exothermicity and mixing efficiency. Scaling from milligram to gram quantities requires adjusting stoichiometry (e.g., SnCl₂ vs. enamine ratio) and purification methods (e.g., flash chromatography vs. recrystallization) .
Q. What protocols ensure reproducibility in Serratezomine A’s intramolecular lactonization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
